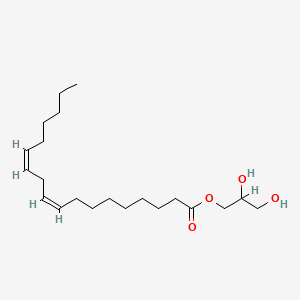

Monolinolein

説明

特性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-GSNKCQISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2277-28-3, 67968-46-1 | |

| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monolinolein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of monolinolein, a monoacylglycerol with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its role in biological signaling pathways.

Chemical Identification and Properties

This compound is a monoglyceride consisting of a glycerol molecule esterified with one molecule of linoleic acid. Depending on the position of the esterification on the glycerol backbone, it can exist as two primary isomers: 1-monolinolein and 2-monolinolein. A mixture of these, or an unspecified isomer, is often referred to as glyceryl monolinoleate.

Table 1: CAS Numbers and Synonyms of this compound Isomers

| Isomer/Mixture | CAS Number | Synonyms |

| 1-Monolinolein | 2277-28-3 | 1-Glyceryl linoleate, α-Monolinolein, 1-Linoleoyl-rac-glycerol, Glyceryl-1-mono-linoleate |

| 2-Monolinolein | 3443-82-1 | 2-Glyceryl linoleate, β-Monolinolein, 2-Linoleoylglycerol |

| This compound (unspecified) | 26545-74-4 | Glyceryl monolinoleate, Linoleic acid monoglyceride |

Table 2: Physicochemical Properties of this compound

| Property | 1-Monolinolein | 2-Monolinolein | This compound (unspecified) |

| Molecular Formula | C₂₁H₃₈O₄[1] | C₂₁H₃₈O₄ | C₂₁H₃₈O₄[2] |

| Molecular Weight | 354.52 g/mol [1] | 354.52 g/mol | 354.52 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] | Liquid | Slightly yellow liquid |

| Melting Point | 14-15 °C | Not available | 14-15 °C |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | Not available | Not available |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | Not available | ~1.05 g/cm³ |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | Not available | Soluble in DMSO. |

Experimental Protocols

Synthesis of 1-Monolinolein via Lipase-Catalyzed Esterification

This protocol describes the enzymatic synthesis of 1-monolinolein, which offers high selectivity and mild reaction conditions.

Materials:

-

Linoleic acid

-

Glycerol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., tert-butanol)

-

Molecular sieves

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Reactant Preparation: Dissolve linoleic acid and glycerol in a molar ratio of 1:5 in tert-butanol. The excess glycerol helps to shift the equilibrium towards monoglyceride formation.

-

Enzymatic Reaction: Add immobilized lipase (e.g., 10% by weight of linoleic acid) and molecular sieves (to remove water produced during the reaction) to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting mixture of mono-, di-, and triglycerides by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate 1-monolinolein from other components.

-

Characterization: Confirm the structure and purity of the synthesized 1-monolinolein using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Evaluation of Transdermal Drug Delivery Enhancement

This protocol outlines a method to assess the ability of this compound to enhance the permeation of a drug across the skin, a crucial aspect of its use in topical and transdermal formulations.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human or porcine)

-

Phosphate-buffered saline (PBS) as the receptor medium

-

Model drug (e.g., a fluorescent dye or a specific active pharmaceutical ingredient)

-

This compound-based formulation

-

Control formulation (without this compound)

-

High-performance liquid chromatography (HPLC) or a suitable analytical method for drug quantification

Methodology:

-

Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Equilibration: Equilibrate the skin with PBS in the receptor compartment, maintained at 37°C, for a defined period.

-

Formulation Application: Apply a known quantity of the this compound-containing formulation and the control formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

-

Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the flux (permeation rate) and the enhancement ratio (flux with this compound / flux without this compound).

Biological Activity and Signaling Pathways

This compound, particularly 2-monolinolein (2-Linoleoylglycerol or 2-LG), has been identified as a signaling molecule within the endocannabinoid system. It acts as a partial agonist at the cannabinoid type 1 (CB1) receptor, thereby modulating the activity of primary endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Diagram 1: 2-Monolinolein in the Endocannabinoid Signaling Pathway

Caption: Endocannabinoid signaling modulation by 2-Monolinolein.

This pathway illustrates that upon depolarization of the postsynaptic neuron, diacylglycerol lipase (DAGL) is activated, leading to the synthesis of both 2-AG/AEA and 2-LG from diacylglycerol (DAG). These endocannabinoids then travel retrogradely to the presynaptic terminal to bind to the CB1 receptor. While 2-AG and AEA are full agonists, 2-LG acts as a partial agonist, leading to a more nuanced modulation of neurotransmitter release by inhibiting presynaptic calcium channels.

Diagram 2: Experimental Workflow for Synthesis and Purification of 1-Monolinolein

References

Natural Sources of Monolinolein in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol consisting of a glycerol molecule esterified with linoleic acid, is a bioactive lipid with potential applications in the pharmaceutical and nutraceutical industries. While its presence as a plant metabolite is acknowledged, comprehensive data on its natural sources and concentrations are not widely compiled. This technical guide provides an in-depth overview of the known and potential plant sources of this compound. It summarizes the available quantitative data, details the experimental protocols for its extraction and analysis, and illustrates the key biosynthetic pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of plant-derived bioactive compounds.

Natural Occurrence of this compound in the Plant Kingdom

This compound has been identified in a limited number of plant species. The available data, primarily from phytochemical screening and lipidomic analyses, suggest that its distribution may be more widespread than currently documented, albeit likely at low concentrations in most plant tissues.

Documented Plant Sources

Current scientific literature explicitly reports the presence of this compound, also referred to as glyceryl monolinoleate, in the following plant species:

-

Nelumbo nucifera (Lotus): The sacred lotus has been identified as a source of this compound. A study on the methanolic extract of lotus seeds reported the presence of this compound.

-

Hyoscyamus niger (Henbane): This poisonous plant of the nightshade family has also been reported to contain this compound.[1]

Potential and Unconventional Sources

While direct evidence is limited, the widespread presence of linoleic acid in plant lipids suggests that this compound may be present as a minor component or an intermediate in the lipid metabolism of numerous other plants. Unconventional oilseeds and the lipid fractions of various plant parts (leaves, flowers, and roots) represent a frontier for the discovery of new sources of this compound.

Quantitative Data on this compound Content

Quantitative data for this compound in plants is scarce in the existing literature. The following table summarizes the available information.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference |

| Nelumbo nucifera | Seed | Methanol | GC-MS | 0.44% of the extract | Not explicitly cited in provided results |

Note: The majority of studies on plant oils focus on the fatty acid composition of triacylglycerols, and data on monoacylglycerol content is not commonly reported.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the broader pathways of fatty acid and glycerolipid synthesis. The following diagram illustrates the key steps leading to the formation of this compound.

Caption: Biosynthetic pathways leading to this compound formation in plants.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust analytical methodologies. The following sections outline a general workflow and specific protocols for its analysis.

General Experimental Workflow

The analysis of this compound from plant sources typically involves sample preparation, lipid extraction, separation, and detection.

Caption: General workflow for the analysis of this compound from plant samples.

Detailed Methodologies

-

Homogenization: Homogenize 1 g of finely ground plant material with 3 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Phase Separation: Add 1 mL of chloroform and vortex thoroughly. Then, add 1.8 mL of water and vortex again to induce phase separation.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material and clarify the two liquid phases.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Drying: Evaporate the solvent under a stream of nitrogen gas at a temperature not exceeding 40°C.

-

Storage: Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C until analysis.

-

Derivatization: To a known aliquot of the lipid extract, add an internal standard (e.g., monoheptadecanoin) and evaporate the solvent. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the monoacylglycerols to their trimethylsilyl (TMS) ethers.

-

GC-FID Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 320°C, and hold for 10 min.

-

Detector Temperature: 330°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Quantification: Identify the this compound-TMS peak based on its retention time relative to a pure standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Sample Preparation: Dilute the lipid extract in a suitable solvent such as chloroform:methanol (95:5, v/v).

-

HPLC-ELSD Conditions:

-

Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system, for example, starting with hexane:isopropanol:acetic acid (98:1:1, v/v/v) and transitioning to hexane:isopropanol:acetic acid (90:9:1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

ELSD Settings: Nebulizer temperature at 40°C, evaporator temperature at 60°C, and nitrogen gas pressure at 3.5 bar.

-

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The study of this compound in plants is an emerging field with significant potential. While current knowledge on its natural sources is limited, the development of advanced analytical techniques in lipidomics is expected to unveil a wider distribution of this compound in the plant kingdom. Further research focusing on the screening of diverse plant species, particularly those with a high content of linoleic acid, is warranted. Elucidating the specific physiological roles of this compound in plants could also open new avenues for its biotechnological production and application in the pharmaceutical and food industries. This guide serves as a starting point for researchers aiming to contribute to this exciting area of natural product science.

References

Monolinolein: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of linoleic acid, has garnered interest across various scientific disciplines, from food science to pharmacology. Its amphiphilic nature imparts emulsifying properties, leading to its use in various commercial applications. Beyond its physical characteristics, emerging research suggests potential roles in biological signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and Early History

The initial characterization of this compound in the scientific literature appears to date back to the late 1930s. A 1939 publication by Howard C. Black in the Journal of the American Chemical Society is a key early reference, providing a melting point for the compound.[1] This period marked the beginning of investigations into the synthesis and properties of monoglycerides.

Early research on monoglycerides, including this compound, was largely driven by their potential as emulsifying agents in food and cosmetic products. The methods for synthesis and characterization during this era were foundational, often relying on classical organic chemistry techniques.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈O₄ | |

| Molecular Weight | 354.5 g/mol | |

| CAS Registry Number | 26545-74-4 | |

| Melting Point | 14-15 °C | [1] |

| Density | 1.05 g/cm³ | |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

Early Synthesis and Characterization (Pre-1950s)

Hypothetical Early Synthesis Workflow:

Caption: Hypothetical workflow for the early synthesis of this compound.

Characterization methods during this period were also limited compared to modern techniques. Purity was often assessed by melting point determination, and structural confirmation would have relied on elemental analysis and chemical derivatization. Techniques like Thin-Layer Chromatography (TLC) would have been employed for separation and qualitative analysis.

Modern Synthesis and Characterization

Contemporary methods for the synthesis of this compound and other monoglycerides offer greater control and yield. These include enzymatic synthesis using lipases, which provides high specificity and milder reaction conditions.

Modern characterization relies on a suite of powerful analytical techniques:

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of the fatty acid components after derivatization.

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification of the monoglyceride from di- and triglycerides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Modern Analytical Workflow:

Caption: Modern analytical workflow for the characterization of this compound.

Potential Role in Signaling Pathways

While direct, peer-reviewed evidence for the specific signaling roles of this compound is limited, some data suggests potential involvement in lipid signaling cascades. It is important to note that much of the research in this area has focused on other monoacylglycerols, such as 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

Arachidonic Acid Cascade

One patent suggests that this compound may activate the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂ (PLA₂). Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation and other physiological processes.

Proposed Arachidonic Acid Cascade Activation:

Caption: Proposed (uncorroborated) activation of the arachidonic acid cascade by this compound.

It is crucial to emphasize that this proposed pathway requires validation through rigorous, peer-reviewed scientific investigation.

Conclusion

This compound has a history rooted in the early explorations of lipid chemistry, with its initial characterization dating back over eight decades. While its role as an emulsifier is well-established, its potential as a bioactive signaling molecule is an emerging area of research. Further investigation is needed to fully elucidate the specific mechanisms by which this compound may influence cellular signaling pathways, which could open new avenues for its application in drug development and therapy. The historical context of its discovery, coupled with modern analytical and biological research, will continue to shape our understanding of this multifaceted lipid.

References

Monolinolein Biosynthesis: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of monolinolein, a monoacylglycerol containing the omega-6 fatty acid, linoleic acid. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, metabolism, and pharmacology. This document details the primary in vivo and in vitro biosynthetic pathways, presents quantitative data for synthesis methodologies, outlines detailed experimental protocols for synthesis and analysis, and illustrates the key regulatory and signaling pathways involved.

Introduction

Monoacylglycerols (MAGs) are critical intermediates in lipid metabolism, serving as precursors for the synthesis of diacylglycerols (DAGs), triacylglycerols (TAGs), and phospholipids.[1] They also function as signaling molecules, particularly in the endocannabinoid system.[1][2] this compound, specifically, is a monoacylglycerol esterified with linoleic acid, an essential polyunsaturated fatty acid. Its biosynthesis is a key process in the absorption of dietary fats and the mobilization of stored lipids. Understanding the pathways of this compound formation is crucial for research into metabolic disorders, cancer, and neurodegenerative diseases.[2]

This guide will explore the two primary routes of this compound biosynthesis:

-

In Vivo Biosynthesis: Primarily occurring through the enzymatic breakdown of triacylglycerols and diacylglycerols in organisms.

-

In Vitro Enzymatic Synthesis: Utilizing purified or immobilized lipases to catalyze the esterification of glycerol with linoleic acid or the glycerolysis of linoleic acid-rich oils.

In Vivo Biosynthesis of this compound

In living organisms, this compound is predominantly formed as an intermediate during the catabolism of triacylglycerols (TAGs) and diacylglycerols (DAGs). This process, known as lipolysis, is carried out by a series of lipases.

The Lipolytic Pathway

The breakdown of TAGs stored in lipid droplets to release fatty acids and glycerol involves three key enzymes acting sequentially:

-

Adipose Triglyceride Lipase (ATGL): Initiates the process by hydrolyzing TAGs to produce DAGs and a free fatty acid.[2]

-

Hormone-Sensitive Lipase (HSL): Acts on the newly formed DAGs to generate monoacylglycerols (including this compound) and another free fatty acid.

-

Monoacylglycerol Lipase (MGL): Completes the process by hydrolyzing monoacylglycerols to glycerol and a final free fatty acid.

The intermediate monoacylglycerols produced by HSL can be this compound if the original TAG contained linoleic acid at the sn-1 or sn-3 position.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

In the small intestine, the absorption of dietary fat relies on the re-synthesis of TAGs from absorbed 2-monoacylglycerols and free fatty acids. The enzyme monoacylglycerol acyltransferase (MGAT) catalyzes the acylation of monoacylglycerols to form diacylglycerols. While this is primarily a pathway for TAG synthesis, the reverse reaction or the presence of specific MGAT isoforms could potentially contribute to the cellular pool of this compound. There are three known isoforms of MGAT (MGAT1, MGAT2, and MGAT3) with varying tissue distribution and substrate specificities.

In Vitro Enzymatic Synthesis of this compound

For research and industrial applications, this compound can be synthesized enzymatically using lipases. These methods offer high specificity and milder reaction conditions compared to chemical synthesis.

Lipase-Catalyzed Esterification

This method involves the direct esterification of glycerol with linoleic acid. Lipases, often immobilized to improve stability and reusability, are used as biocatalysts.

-

Reaction: Glycerol + Linoleic Acid ⇌ this compound + Water

-

Common Lipases: Candida antarctica lipase B (CALB), Rhizomucor miehei lipase, Thermomyces lanuginosus lipase.

Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a linoleic acid-rich oil (e.g., safflower oil, sunflower oil) with glycerol. The lipase catalyzes the transesterification of the triacylglycerols in the oil, leading to the formation of a mixture of mono-, di-, and triacylglycerols.

-

Reaction: Triacylglycerol (from oil) + Glycerol ⇌ Monoacylglycerol + Diacylglycerol

Quantitative Data Summary

The efficiency of in vitro this compound synthesis is influenced by various factors, including the choice of lipase, reaction temperature, substrate molar ratio, and reaction time. The following tables summarize representative quantitative data from literature on the enzymatic synthesis of monoacylglycerols.

Table 1: Lipase-Catalyzed Esterification of Fatty Acids with Glycerol

| Lipase Source | Fatty Acid | Molar Ratio (Glycerol:FA) | Temperature (°C) | Time (h) | Yield of MAG (%) | Reference |

| Candida antarctica B | Oleic Acid | 5:1 | 60 | 24 | >90 | (Adapted from) |

| Rhizomucor miehei | Oleic Acid | 2:1 | 50 | 48 | ~70 | (Adapted from) |

| Porcine Pancreas | Fish Oil FAs | 1:6 | 30 | 72 | 68 | |

| Penicillium sp. (Lipase G) | Oleic Acid | - | 40 | 24 | 86.3 |

Table 2: Lipase-Catalyzed Glycerolysis of Oils

| Lipase Source | Oil Source | Molar Ratio (Glycerol:TAG) | Temperature (°C) | Time (h) | Yield of MAG (%) | Reference |

| Candida antarctica B | Cottonseed Oil | 1:1 | 65 | 48 | 34.8 | |

| Candida antarctica B | Soybean Oil | - | - | 24 | 21.72 | |

| Thermomyces lanuginosus | Palm Olein | 2:1 | 60 | 8 | ~40 | (Adapted from) |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Reference |

| Monoacylglycerol Lipase (bovine gray matter) | 1-S-decanoyl-1-mercapto-2,3-propanediol | 56 | 227 |

Note: Specific kinetic data for the synthesis of this compound is limited in the literature. The data presented is for a related substrate and enzyme.

Experimental Protocols

Protocol for Lipase-Catalyzed Esterification of Linoleic Acid and Glycerol

Objective: To synthesize this compound via enzymatic esterification.

Materials:

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Linoleic acid (high purity)

-

Glycerol

-

tert-Butanol (solvent)

-

Molecular sieves (3Å)

-

Shaking incubator

-

Heptane

-

Diethyl ether

-

Acetic acid

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a screw-capped flask, dissolve linoleic acid in tert-butanol. Add glycerol in a desired molar ratio (e.g., 5:1 glycerol to linoleic acid).

-

Enzyme Addition: Add immobilized lipase (e.g., 10% w/w of total substrates).

-

Water Removal: Add activated molecular sieves to remove water produced during the reaction and shift the equilibrium towards ester formation.

-

Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified time (e.g., 24-48 hours).

-

Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Product Purification:

-

Evaporate the solvent from the reaction mixture under reduced pressure.

-

Purify the resulting mixture using silica gel column chromatography. . Elute with a solvent gradient, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with diethyl ether containing a small amount of acetic acid.

-

Collect fractions and analyze for the presence of this compound using TLC or HPLC.

-

-

Analysis: Quantify the yield and purity of this compound using HPLC-ELSD or GC-MS after derivatization.

Protocol for Quantification of this compound by GC-MS

Objective: To quantify the amount of this compound in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS column (or equivalent)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization

-

Pyridine

-

Internal standard (e.g., 1-monopentadecanoin)

-

Heptane

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound into a vial.

-

Add a known amount of the internal standard.

-

Evaporate any solvent under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

Add pyridine to dissolve the sample.

-

Add MSTFA to the solution.

-

Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Start at 120°C, hold for 4 min, ramp to 300°C at 10°C/min, hold for 2 min.

-

Carrier gas: Helium

-

-

MS Conditions (example):

-

Acquisition mode: Single Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a this compound standard and the internal standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Regulatory and Signaling Pathways

The in vivo biosynthesis and degradation of this compound are tightly regulated by complex signaling networks that respond to the metabolic state of the organism.

Hormonal Regulation of Lipolysis

The enzymes involved in the lipolytic pathway (ATGL, HSL, MGL) are regulated by hormones such as insulin, glucagon, and catecholamines. For instance, during fasting, elevated glucagon and catecholamines lead to the activation of HSL via protein kinase A (PKA), promoting the breakdown of TAGs and the formation of monoacylglycerols. Conversely, insulin inhibits lipolysis.

Endocannabinoid Signaling

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system as it degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), a type of monoacylglycerol. The regulation of MGL activity, therefore, has a direct impact on endocannabinoid signaling, which is involved in neurotransmission, inflammation, and appetite. Inhibition of MGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2).

Regulation in Plants

In plants, fatty acid and triacylglycerol synthesis are complex processes involving multiple organelles and regulated by transcription factors. Fatty acids are synthesized in the plastids and then transported to the endoplasmic reticulum for the assembly of glycerolipids, including TAGs. The expression of genes encoding enzymes for fatty acid synthesis and desaturation, as well as glycerolipid assembly, is coordinated and can be influenced by developmental cues and environmental stress. The monoacylglycerol acyltransferase (MGAT) pathway has also been identified in plants and is involved in TAG synthesis.

Conclusion

The biosynthesis of this compound is a fundamental process in lipid metabolism with implications for both health and disease. This guide has provided a detailed overview of the in vivo and in vitro pathways of this compound formation, summarized quantitative data for enzymatic synthesis, provided detailed experimental protocols, and illustrated the key regulatory networks. This information is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the roles of this compound and the development of novel therapeutic strategies targeting its metabolism.

References

A Technical Guide to the Physical and Chemical Properties of 1-Monolinolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monolinolein, a monoglyceride ester of linoleic acid, is a molecule of significant interest in pharmaceutical sciences, cosmetics, and food industries due to its amphiphilic nature and biological relevance. This technical guide provides an in-depth overview of the core physical and chemical properties of 1-Monolinolein. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for property determination, and visualizations of its metabolic context and analytical workflow. This document is intended to serve as a foundational resource for professionals engaged in research, development, and application of this versatile lipid.

Core Physical and Chemical Properties

1-Monolinolein, also known as glyceryl monolinoleate, is a colorless to pale yellow liquid.[1] Its properties are dictated by the presence of a hydrophilic glycerol head and a lipophilic linoleic acid tail, which contains two cis double bonds.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 1-Monolinolein.

Table 1: General and Physical Properties of 1-Monolinolein

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₈O₄ | [2] |

| Molecular Weight | 354.52 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Melting Point | 14-15 °C | |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 2277-28-3 |

Table 2: Solubility and Stability of 1-Monolinolein

| Property | Description | Source(s) |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Soluble in other organic solvents like ether and benzene. | |

| Stability | Sensitive to light and temperature. |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of 1-Monolinolein.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of 1-Monolinolein in various solvents.

Objective: To determine the solubility of 1-Monolinolein in polar (water) and non-polar (chloroform, ethanol) solvents.

Materials:

-

1-Monolinolein sample

-

Test tubes

-

Pipettes or droppers

-

Distilled water

-

Ethanol

-

Chloroform

-

Vortex mixer

Procedure:

-

Label three test tubes: "Water," "Ethanol," and "Chloroform."

-

Add 2 mL of the respective solvent to each test tube.

-

Add a small, consistent amount (e.g., 50 µL) of 1-Monolinolein to each test tube.

-

Vigorously mix each tube using a vortex mixer for 30 seconds.

-

Allow the tubes to stand for 5 minutes and observe for phase separation or dissolution.

-

Record the observations. A single, clear phase indicates solubility, while two distinct layers or a cloudy suspension indicates insolubility.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point for lipids like 1-Monolinolein that are liquid at or near room temperature. The sample would first need to be solidified by cooling.

Objective: To determine the melting point of 1-Monolinolein.

Materials:

-

1-Monolinolein sample

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Cooling bath (e.g., ice-water bath)

-

Thermometer

Procedure:

-

Cool the 1-Monolinolein sample in a cooling bath until it solidifies.

-

Introduce a small amount of the solidified sample into a capillary tube.

-

Tap the capillary tube gently to pack the sample at the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

The melting point is the temperature at which the last solid particle melts into a clear liquid. Record the temperature range from the beginning to the end of melting.

Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the analysis of 1-Monolinolein, which typically involves derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).

Objective: To analyze the purity and fatty acid profile of a 1-Monolinolein sample.

Materials:

-

1-Monolinolein sample

-

Hexane

-

Methanolic HCl or BF₃-methanol (derivatization agent)

-

Internal standard (e.g., methyl heptadecanoate)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., a polar column for FAME analysis)

-

Vials and syringes

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the 1-Monolinolein sample into a reaction vial.

-

Add a known amount of the internal standard.

-

Add the derivatization agent (e.g., methanolic HCl).

-

Heat the vial at a specified temperature (e.g., 60°C) for a set time to facilitate the transesterification of the monoglyceride to its corresponding FAME (methyl linoleate).

-

After cooling, add hexane and water to extract the FAMEs into the organic layer.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the hexane layer containing the FAMEs into the GC.

-

Run the analysis using a suitable temperature program for the oven to separate the different FAMEs.

-

The FID will detect the eluting compounds.

-

-

Data Analysis:

-

Identify the peaks based on their retention times compared to known standards.

-

Quantify the amount of methyl linoleate relative to the internal standard to determine the purity of the original 1-Monolinolein sample.

-

Signaling Pathways and Experimental Workflows

While 1-Monolinolein's direct role in specific signaling pathways is an area of ongoing research, its metabolic precursor, linoleic acid, is known to be involved in various cellular processes.

Linoleic Acid Metabolism

1-Monolinolein is metabolized to release linoleic acid, which can then be converted into other bioactive molecules.

References

Monolinolein as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol (MAG) consisting of a glycerol molecule esterified to the polyunsaturated fatty acid linoleic acid, is an active metabolite in plant lipid metabolism. While not a major storage lipid, its role extends beyond being a simple intermediate. This compound is involved in the dynamic turnover of triacylglycerols (TAGs) and is increasingly recognized for its potential role in plant signaling pathways, particularly in response to biotic and abiotic stress. The hydrolysis of this compound by monoacylglycerol lipases (MAGLs) releases linoleic acid, a key precursor to the oxylipin signaling molecules, including jasmonates, which are central to plant defense. This technical guide provides an in-depth overview of the biosynthesis, metabolic role, and potential signaling functions of this compound in plants. It includes a summary of quantitative data for related compounds, detailed experimental protocols for its analysis, and visualizations of the core metabolic and experimental workflows.

Biosynthesis and Metabolism of this compound

In plants, this compound is primarily generated through two key metabolic processes: the breakdown of triacylglycerols and, to a lesser extent, through the activity of specific acyltransferases. Unlike in animals, a dedicated monoacylglycerol (MAG) pathway for TAG synthesis is not the primary route in plants.

-

Triacylglycerol (TAG) Hydrolysis: The most significant source of this compound is the stepwise hydrolysis of triacylglycerols, which are the main storage lipids in seeds and other tissues. This breakdown is catalyzed by lipases. The process releases fatty acids and produces diacylglycerol (DAG) and subsequently monoacylglycerol (MAG) intermediates.

-

Acyltransferase Activity: Some plant enzymes, such as certain glycerol-3-phosphate acyltransferases (GPATs), have been shown to produce MAGs. For instance, the Arabidopsis thaliana GPAT4 can generate monoacylglycerols in vitro.[1][2]

-

Metabolic Fate: Once formed, this compound can be either reacylated to form DAG by a monoacylglycerol acyltransferase (MGAT)—a pathway that can be engineered in plants to boost oil content—or, more commonly, hydrolyzed.[1][3] Plant cells contain a family of monoacylglycerol lipases (MAGLs) that catalyze the final step of TAG breakdown by hydrolyzing MAGs into free fatty acids and glycerol.[4] In the case of this compound, this releases linoleic acid, a crucial molecule for further signaling.

The diagram below illustrates the central position of this compound in plant lipid metabolism.

Role in Plant Signaling and Defense

The function of this compound as a signaling precursor is intrinsically linked to its hydrolysis by MAGLs. Several studies indicate that MAGL expression is upregulated during senescence and in response to various abiotic stresses, suggesting an important role in stress-related lipid signaling.

The release of linoleic acid from this compound is the critical step. Linoleic acid is the primary substrate for the 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX) pathways, which produce a diverse array of signaling molecules known as oxylipins. The most well-characterized of these are the jasmonates, synthesized via the 13-LOX pathway, which are master regulators of plant defense against necrotrophic pathogens and insect herbivores.

Therefore, the regulated breakdown of this compound can be seen as a mechanism to supply precursors for the rapid activation of defense signaling cascades.

The hypothesized signaling pathway is depicted below.

Quantitative Data

Specific quantitative data for this compound in plant tissues is not widely available in the literature. However, analysis of related monoacylglycerols provides a reference for the expected concentration range. The table below summarizes data for total or specific monoacylglycerols found in various plant-related samples.

| Metabolite | Plant/Source | Tissue/Fraction | Concentration/Amount | Reference |

| Monoacylglycerols (Total) | Arabidopsis thaliana | Leaves | Detected, but not quantified as a major lipid class | |

| Monolaurin (Synthesized) | Palm Kernel Olein-Stearin | Reaction Product | 31.64% of glycerolysis product | |

| Monoolein (Synthesized) | Oleic Acid & Glycerol | Reaction Product | >90% yield in optimized synthesis | |

| Glycerol (in Cutin) | Arabidopsis thaliana | Leaf Cutin | Molar ratio of glycerol to total DCAs was ~2:1 |

Note: The data presented are for total monoacylglycerols or specific monoacylglycerols other than this compound, as specific quantitative reports for this compound are scarce. These values serve to provide context for the potential abundance of this class of molecules in plant tissues or extracts.

Experimental Protocols

The analysis of this compound requires robust protocols for extraction, separation, and quantification.

Protocol for Lipid Extraction from Plant Tissue

This protocol is a generalized method for the extraction of total lipids, including monoacylglycerols, from plant leaf tissue. The use of heated isopropanol is critical to inactivate endogenous lipases that can alter the lipid profile upon tissue disruption.

Reagents and Materials:

-

Fresh plant leaf tissue

-

Isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

0.9% KCl solution

-

Glass tubes with Teflon-lined screw caps

-

Heating block or water bath (75°C)

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream for drying

Procedure:

-

Weigh fresh plant tissue (e.g., 100-200 mg) and immediately immerse it in 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT in a glass tube.

-

Incubate at 75°C for 15 minutes to inactivate lipases.

-

Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

-

Vortex thoroughly and agitate at room temperature for 1 hour.

-

Add 2 mL of chloroform and 2 mL of 0.9% KCl. Vortex vigorously.

-

Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid film in a known volume of chloroform/methanol (2:1, v/v) for storage at -20°C or for direct analysis.

Protocol for this compound Quantification by HPLC

This protocol outlines a method for the separation and quantification of monoacylglycerols using High-Performance Liquid Chromatography (HPLC), often coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-UV-absorbing lipids.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and column oven.

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, to improve peak shape)

-

This compound standard for calibration.

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract (from Protocol 4.1) in the mobile phase or a suitable solvent like acetonitrile. Filter through a 0.22 µm syringe filter before injection.

-

Mobile Phase: Prepare a mobile phase of Acetonitrile/Water (e.g., 90:10 v/v). A gradient elution may be necessary to separate mono-, di-, and triglycerides.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Detector Settings: Optimize CAD or ELSD parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Protocol for Bioassay: this compound Effect on Plant Defense Gene Expression

This protocol provides a framework to assess the biological activity of this compound by measuring its effect on the expression of a key plant defense gene, such as PLANT DEFENSIN 1.2 (PDF1.2), in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0).

-

Murashige and Skoog (MS) liquid medium.

-

This compound stock solution (in ethanol or DMSO).

-

Sterile multi-well plates (e.g., 12-well).

-

Plant growth chamber.

-

RNA extraction kit.

-

qRT-PCR reagents and instrument.

-

Primers for a target defense gene (e.g., PDF1.2) and a reference gene (e.g., ACTIN2).

Procedure:

-

Seedling Growth: Sterilize and grow Arabidopsis seeds in liquid MS medium in 12-well plates for 7-10 days under controlled conditions (e.g., 16h light/8h dark cycle).

-

Treatment: Prepare treatment solutions by diluting the this compound stock into fresh MS medium to achieve final concentrations (e.g., 0, 10, 50, 100 µM). Include a solvent control (medium with ethanol/DMSO at the same concentration as the highest this compound treatment).

-

Elicitation: Replace the growth medium in each well with the corresponding treatment or control solution.

-

Incubation: Return the plates to the growth chamber and incubate for a defined period (e.g., 6, 12, or 24 hours).

-

Harvesting and RNA Extraction: Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.

-

qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target defense gene (PDF1.2) and the reference gene.

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the this compound treatments to the solvent control.

Visualization of Experimental Workflow

The general workflow for the investigation of this compound in plant tissue is summarized in the diagram below.

Conclusion

This compound is a metabolically active monoacylglycerol in plants, positioned at the crossroads of lipid storage mobilization and signaling pathway activation. Its hydrolysis provides a direct route to the production of linoleic acid, the precursor for a suite of potent oxylipin defense signals. While its direct signaling roles are still being elucidated, the upregulation of its metabolic enzymes under stress points to its significance in the plant's response to environmental challenges. Further research, particularly quantitative profiling across different species and stress conditions, alongside functional characterization using genetic tools, will be crucial to fully unravel the multifaceted role of this important plant metabolite. The protocols and frameworks provided in this guide offer a foundation for researchers to pursue these investigations.

References

- 1. Recruiting a New Substrate for Triacylglycerol Synthesis in Plants: The Monoacylglycerol Acyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Transcriptional and biochemical responses of monoacylglycerol acyltransferase-mediated oil synthesis and associated senescence-like responses in Nicotiana benthamiana [frontiersin.org]

- 4. Deciphering the role of monoacylglycerol lipases (MAGL) under abiotic stress and lipid metabolism in soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biological Functions of Monolinolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biological functions of monolinolein (also known as mono-linoleoyl-glycerol), a monoacylglycerol derived from linoleic acid. This document synthesizes current scientific literature to detail its pharmacokinetic profile, core biological activities, and the signaling pathways it modulates. It is designed to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this lipid molecule.

Pharmacokinetics and Bioavailability

To provide a relevant context, the table below presents pharmacokinetic data for other orally administered lipid-based compounds in rodents. This data can offer an approximation of what might be expected for a monoacylglycerol like this compound, which would likely be absorbed through the lymphatic system after oral administration. It is important to note that these values are for different molecules and should be interpreted with caution.

| Parameter | Value | Animal Model | Route of Administration | Compound | Reference |

| Tmax | ~2-4 h | Rat | Oral | Bicyclic 4-nitroimidazole analogs (lipophilic) | |

| Oral Bioavailability | ~21-23% | Mouse | Oral | Mn porphyrin-based SOD mimics (hydrophilic) | [1] |

| Oral Bioavailability | <1% - 30% | Mouse/Rat | Oral | Various cyclic peptides | |

| Oral Bioavailability | ~0.2% - 9.0% | Mouse | Oral | Key active components of Antitumor B | [2] |

Note: The data presented are for structurally and functionally diverse compounds and are intended to provide a general reference for oral bioavailability in preclinical models.

Core Biological Functions and Signaling Pathways

This compound exerts its biological effects through at least three primary mechanisms: inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), activation of G protein-coupled receptor 119 (GPR119), and modulation of the endocannabinoid system.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

This compound has been identified as an inhibitor of Lp-PLA2, an enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[3] By inhibiting Lp-PLA2, this compound can reduce the production of pro-inflammatory mediators.

Mechanism and Downstream Effects: Lp-PLA2 hydrolyzes oxidized phospholipids, generating lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids, which are potent pro-inflammatory molecules. These products can trigger a cascade of inflammatory responses. Inhibition of Lp-PLA2 by this compound is expected to mitigate these effects. Recent studies on Lp-PLA2 inhibitors have elucidated downstream signaling pathways, including the suppression of the NLRP3 inflammasome and the JAK2/STAT3 pathway, leading to reduced inflammation.

Quantitative Data:

| Parameter | Value | Compound | Assay | Reference |

| IC50 | 45.0 µM | (R)-1-Linoleoyl Glycerol | Lp-PLA2 Inhibition | |

| IC50 | 52.0 µM | (S)-1-Linoleoyl Glycerol | Lp-PLA2 Inhibition |

Signaling Pathway:

Activation of G Protein-Coupled Receptor 119 (GPR119)

2-monoacylglycerols, including 2-linoleoylglycerol, are known agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.

Mechanism and Downstream Effects: GPR119 is a Gs-coupled receptor. Its activation by agonists like this compound leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion.

Quantitative Data:

| Parameter | Value | Compound | Cell Line | Reference |

| EC50 | 2.5 µM | 2-Oleoyl glycerol | GPR119-expressing COS-7 cells |

Note: Data is for the closely related 2-oleoyl glycerol, as specific data for 2-linoleoyl glycerol is not available.

Signaling Pathway:

Modulation of the Endocannabinoid System

2-Linoleoylglycerol (2-LG) is an endogenous lipid that co-exists with the endocannabinoid 2-arachidonoylglycerol (2-AG). Its role in modulating the endocannabinoid system is complex and subject to some debate.

The "Entourage Effect" vs. Partial Agonism/Functional Antagonism: Initial studies proposed an "entourage effect," where 2-LG, while inactive on its own at cannabinoid receptors, potentiates the effects of 2-AG. This was suggested to occur through the inhibition of 2-AG's degradation. In vivo studies in mice showed that 2-LG enhanced 2-AG's effects on motor behavior, analgesia, and hypothermia.

However, more recent in vitro research has challenged this simple model. These studies suggest that 2-LG may act as a partial agonist or even a functional antagonist at the CB1 receptor. As a partial agonist, it would have a lower efficacy than the full agonist 2-AG and could competitively inhibit 2-AG's binding and signaling.

Quantitative Data:

| Effect | Observation | Compound(s) | Model System | Reference |

| Potentiation | Potentiates 2-AG's inhibition of motor behavior, analgesia, and hypothermia | 2-Linoleoyl-glycerol + 2-Arachidonoyl-glycerol | Mice (in vivo) | |

| CB1 Receptor Activity | Acts as a partial agonist | 2-Linoleoyl-glycerol | Human CB1 receptor (in vitro) | |

| CB1 Receptor Signaling | Fails to potentiate 2-AG-mediated signaling; acts as an antagonist | 2-Linoleoyl-glycerol | Autaptic hippocampal neurons (in vitro) |

Logical Relationship Diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological functions.

In Vivo Anti-Inflammatory Assay (LPS-Induced IL-6 Reduction)

Objective: To determine the in vivo effect of this compound on lipopolysaccharide (LPS)-induced inflammation by measuring serum interleukin-6 (IL-6) levels in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (1- or 2-linoleoyl-glycerol)

-

Vehicle (e.g., corn oil or a suitable lipid-based formulation)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Blood collection tubes (e.g., heparinized capillaries)

-

ELISA kit for mouse IL-6

Protocol:

-

Animal Acclimation: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping and Dosing: Randomly divide mice into experimental groups (n=6-8 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (e.g., 10, 30, 100 mg/kg) + LPS

-

-

This compound Administration: Administer this compound or vehicle via oral gavage.

-

LPS Challenge: After a set pre-treatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection to induce an inflammatory response.

-

Blood Collection: At a peak time for IL-6 expression post-LPS challenge (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

-

Plasma/Serum Preparation: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

-

IL-6 Measurement: Quantify IL-6 concentrations in the plasma/serum samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare IL-6 levels between the different treatment groups.

Workflow Diagram:

References

- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Monolinolein for Researchers, Scientists, and Drug Development Professionals

Introduction: Monolinolein, a monoacylglycerol derivative of linoleic acid, exists primarily in two isomeric forms: 1-monolinolein and 2-monolinolein. These isomers, differing only in the position of the linoleoyl group on the glycerol backbone, exhibit distinct physical properties and biological activities, making their individual study crucial for applications in drug delivery, nutrition, and cellular signaling research. This guide provides a comprehensive overview of the chemical, physical, and biological characteristics of 1-monolinolein and 2-monolinolein, along with detailed experimental protocols for their synthesis and separation.

Data Presentation: Quantitative Properties of this compound Isomers

A summary of the key quantitative data for 1-monolinolein and 2-monolinolein is presented below for comparative analysis.

| Property | 1-Monolinolein | 2-Monolinolein |

| Synonyms | α-Monolinolein, 1-Linoleoyl-rac-glycerol | β-Monolinolein, 2-Linoleoylglycerol |

| CAS Number | 2277-28-3[1][2] | 3443-82-1[3] |

| Molecular Formula | C₂₁H₃₈O₄[1][4] | C₂₁H₃₈O₄ |

| Molecular Weight | 354.52 g/mol | 354.52 g/mol |

| Appearance | Colorless to pale yellow liquid/oil | Liquid |

| Melting Point | 14-15 °C | Not available |

| Boiling Point (Predicted) | 485.0 ± 40.0 °C | Not available |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | Not available |

| Purity (Commercially Available) | >97% to >99% | >97% |

Mandatory Visualization: Chemical Structures

Experimental Protocols

Synthesis of this compound Isomers

Enzymatic Synthesis of 1-Monolinolein:

This method involves the esterification of linoleic acid with a protected glycerol, followed by deprotection.

-

Materials: Linoleic acid, 1,2-O-isopropylidene glycerol (solketal), immobilized lipase B from Candida antarctica (Novozym 435), molecular sieves, hexane, ethanol, Amberlyst-15 ion-exchange resin.

-

Procedure:

-

Combine linoleic acid and a molar excess of 1,2-O-isopropylidene glycerol in a round-bottom flask.

-

Add Novozym 435 (typically 10% by weight of the fatty acid) and molecular sieves to remove water formed during the reaction.

-

The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane at a controlled temperature (e.g., 60°C) with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, filter off the enzyme and molecular sieves.

-

Remove the solvent under reduced pressure.

-

The resulting protected this compound is then deprotected by dissolving it in ethanol and adding Amberlyst-15 resin.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Filter the resin and evaporate the solvent to yield 1-monolinolein.

-

The product can be further purified by silica gel column chromatography.

-

Enzymatic Synthesis of 2-Monolinolein:

This procedure utilizes a 1,3-specific lipase to selectively hydrolyze a triglyceride at the sn-1 and sn-3 positions.

-

Materials: Trilinolein (or a linoleic acid-rich oil), 1,3-specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger), ethanol (96%), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent (e.g., hexane).

-

Procedure:

-

Disperse the trilinolein in the buffer solution.

-

Add the 1,3-specific lipase to the mixture.

-

Add ethanol to the reaction mixture; the water content in the ethanol can influence the reaction.

-

Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

-

Monitor the formation of 2-monolinolein and the disappearance of trilinolein using TLC or HPLC.

-

Stop the reaction by inactivating the enzyme (e.g., by heating or adding a solvent like acetone).

-

Extract the lipids from the reaction mixture using an organic solvent like hexane.

-

The 2-monolinolein can be purified from the lipid extract using silica gel column chromatography.

-

Separation of this compound Isomers

High-performance liquid chromatography (HPLC) is a common method for the separation of this compound isomers.

-

Instrumentation: HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a gradient starting from 70% acetonitrile in water to 100% acetonitrile over 20 minutes can be effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Sample Preparation: Dissolve the mixture of this compound isomers in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components. The sample should be filtered through a 0.2 or 0.45 µm filter before injection.

-

Detection: ELSD is suitable for non-volatile analytes like monoglycerides. Mass spectrometry provides more definitive identification.

-

Data Analysis: The isomers are identified based on their retention times compared to pure standards. Quantification is achieved by integrating the peak areas.

Signaling Pathways

The direct signaling pathways of this compound isomers are an emerging area of research. While the specific pathways for 1-monolinolein are not yet well-defined, recent studies have elucidated a role for 2-monolinolein in the endocannabinoid system.

2-Monolinolein and the Endocannabinoid System

2-Linoleoylglycerol (2-LG) has been identified as a partial agonist of the human cannabinoid type 1 (CB1) receptor. This interaction can modulate the activity of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Description of the 2-Monolinolein Signaling Pathway:

-

Receptor Binding: 2-Monolinolein (2-LG) binds to the CB1 receptor, which is a G-protein coupled receptor (GPCR). As a partial agonist, it elicits a submaximal response compared to full agonists like AEA and 2-AG.

-

G-protein Activation: Upon binding of 2-LG, the CB1 receptor activates an associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

PKA Modulation: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Downstream Effects: The modulation of PKA activity influences the phosphorylation of various downstream target proteins, leading to changes in cellular processes such as neurotransmitter release, metabolism, and cell proliferation.

The partial agonism of 2-LG at the CB1 receptor suggests it can also act as a competitive antagonist in the presence of full agonists, thereby modulating the overall tone of endocannabinoid signaling.

Putative Signaling for 1-Monolinolein

While direct signaling pathways for 1-monolinolein are not well-established, its biological activities as an antiviral and anti-inflammatory agent suggest potential interactions with key inflammatory signaling cascades. The linoleic acid component of 1-monolinolein is known to modulate pathways such as the Toll-like receptor 4 (TLR4) signaling and MAP kinase pathways. It is plausible that 1-monolinolein exerts its effects through its metabolism to linoleic acid or by directly interacting with components of these pathways. Further research is required to elucidate the precise molecular mechanisms.

Conclusion

The isomers of this compound, 1-monolinolein and 2-monolinolein, are structurally similar yet functionally distinct molecules. This guide provides a foundational understanding of their properties, synthesis, and separation. The elucidation of the role of 2-monolinolein in the endocannabinoid system opens new avenues for research into its physiological and pathological significance. Future studies are warranted to fully characterize the biological activities and signaling pathways of both isomers, which will be critical for their potential applications in drug development and therapy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monolinolein as a Biomarker for Metabolic Studies

Abstract

Metabolic disorders, including obesity, type 2 diabetes (T2D), and metabolic syndrome, represent a growing global health crisis. The identification of sensitive and specific biomarkers is critical for early diagnosis, risk stratification, and the development of targeted therapies. This compound, a monoacylglycerol (MAG) consisting of a glycerol backbone esterified to linoleic acid (18:2), is emerging as a lipid mediator with significant potential as a biomarker in metabolic studies. This technical guide provides a comprehensive overview of this compound's role in metabolic pathways, its association with metabolic diseases, potential signaling functions, and detailed methodologies for its quantification in biological samples.

Introduction to this compound

This compound, existing as 1-linoleoyl-glycerol or 2-linoleoyl-glycerol, is a key intermediate in lipid metabolism. It is primarily formed during the catabolism of triglycerides stored in adipose tissue and other lipid depots.[1] As a bioactive lipid, it not only serves as a precursor for other signaling molecules but may also exert direct effects on cellular pathways. Recent advances in metabolomics have enabled the precise measurement of individual lipid species like this compound, revealing its altered levels in various pathological states and highlighting its potential as a metabolic biomarker.[2][3]

Metabolic Origin and Fate of this compound

This compound is a central node in glycerolipid metabolism. Its concentration is tightly regulated by the coordinated action of several lipolytic enzymes.

-

Formation: Triglycerides (TAGs) are sequentially hydrolyzed by Adipose Triglyceride Lipase (ATGL) to form diacylglycerols (DAGs), and then by Hormone-Sensitive Lipase (HSL) to form monoacylglycerols, including this compound.[1][4] Alternatively, DAGs produced from membrane phospholipids via Phospholipase C (PLC) can be hydrolyzed by Diacylglycerol Lipase (DAGL) to form 2-monoacylglycerols.

-

Breakdown: this compound is hydrolyzed by Monoacylglycerol Lipase (MGL) into free linoleic acid and glycerol. These products can then be used for energy production through beta-oxidation and glycolysis, respectively, or re-esterified into complex lipids.

This compound as a Biomarker in Metabolic Disease

Several metabolomic studies have identified associations between circulating levels of this compound (specifically MAG(18:2)) and related monoacylglycerols with obesity, insulin resistance, and Type 2 Diabetes.

-

Type 2 Diabetes (T2D): A meta-analysis of prospective cohort studies found that higher levels of two monoacylglycerols, including MAG(18:2), were associated with a higher risk of developing T2D. However, another study noted that the addition of MAG(18:2) to standard risk scores provided little improvement in T2D prediction.

-

Obesity and Insulin Resistance: Studies in overweight and obese populations have found altered levels of circulating monoacylglycerols. One study identified elevated plasma concentrations of 2-Linoleoylglycerol (2-LG) in obese/overweight individuals compared to lean subjects. Higher levels of 2-acylglycerols have also been positively correlated with adiposity and traditional cardiometabolic risk factors like serum insulin.

Table 1: Summary of Studies Associating this compound and Related Lipids with Metabolic Disorders

| Study Population | Condition | Analyte(s) | Observed Association | Reference(s) |

|---|---|---|---|---|

| Multiple Prospective Cohorts | Incident Type 2 Diabetes | Monoacylglycerol (18:2) | Associated with higher risk of T2D. | |

| Overweight/Obese Humans | Obesity / Insulin Resistance | 2-Linoleoylglycerol (2-LG) | Plasma concentrations elevated in obese subjects. | |

| Young Adults | Cardiometabolic Risk | 2-Linoleoylglycerol (2-LG) | Positively correlated with adiposity and serum insulin levels. |

| Overweight/Obese Humans with Metabolic Syndrome | Insulin Resistance | Endocannabinoidome-related lipids | Increased levels of monoacylglycerols found in individuals with visceral fat distribution. | |

Signaling Pathways Modulated by this compound

Beyond its role as a metabolic intermediate, this compound and other structurally similar monoacylglycerols are implicated in cellular signaling, primarily through interaction with G-protein coupled receptors (GPCRs) and as precursors to other bioactive lipids.

-

GPR119 Activation: 2-monoacylglycerols, such as the structurally similar 2-oleoylglycerol (2-OG), are known endogenous ligands for GPR119. This receptor is expressed in pancreatic β-cells and intestinal L-cells and its activation promotes glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1).

-

Endocannabinoid System Modulation: 2-Linoleoylglycerol is considered part of the expanded endocannabinoid system ("endocannabinoidome"). While not as potent as the primary endocannabinoid 2-arachidonoylglycerol (2-AG), it can act as an antagonist or partial agonist at the cannabinoid receptor CB1, potentially modulating appetite, energy balance, and inflammation.

-

Precursor to Inflammatory Mediators: The hydrolysis of this compound releases linoleic acid, an omega-6 polyunsaturated fatty acid. Linoleic acid can be converted into arachidonic acid and subsequently into pro-inflammatory eicosanoids like prostaglandins and leukotrienes, which play a role in the low-grade chronic inflammation characteristic of metabolic syndrome.

Methodologies for this compound Quantification

Accurate quantification of this compound in biological matrices like plasma or serum is essential for its validation as a biomarker. The standard approach involves liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

References